molecular formula C13H21NO3 B2629488 Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.2]octanyl]carbamate CAS No. 2445750-15-0

Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.2]octanyl]carbamate

Cat. No.: B2629488
CAS No.: 2445750-15-0
M. Wt: 239.315
InChI Key: HYHUVPOHLRRJPS-KXUCPTDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.2]octanyl]carbamate is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.315. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.2]octanyl]carbamate and its derivatives have been extensively studied for their unique molecular structures and synthesis methods. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, and analyzed its crystal structure, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Enantioselective Synthesis

Campbell et al. (2009) described an enantioselective synthesis of a benzyl derivative, essential for CCR2 antagonists, highlighting its importance in the synthesis of potent pharmaceutical agents (Campbell et al., 2009).

Intermediate for Synthesis of Analogues

Ober et al. (2004) discussed the compound as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).

Use in Proton-Induced Intra-Complex Hydride Transfer

Matthias et al. (2003) studied the compound's role in proton-induced intra-complex hydride transfer, showcasing its utility in understanding complex chemical reactions (Matthias et al., 2003).

Physicochemical and Pharmacokinetic Properties

Westphal et al. (2015) evaluated tert-butyl isosteres, including derivatives of the compound, discussing their impact on physicochemical and pharmacokinetic properties in medicinal chemistry (Westphal et al., 2015).

Catalytic Applications

Chankeshwara and Chakraborti (2006) investigated Indium(III) halides as catalysts for N-tert-butoxycarbonylation of amines, demonstrating the compound's relevance in catalytic processes (Chankeshwara & Chakraborti, 2006).

Properties

IUPAC Name

tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.2]octanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-6-8-4-5-9(10)11(15)7-8/h8-10H,4-7H2,1-3H3,(H,14,16)/t8-,9+,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHUVPOHLRRJPS-KXUCPTDWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2CC[C@@H]1C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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